![molecular formula C15H12FN3O2 B2591193 N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide CAS No. 1444690-43-0](/img/structure/B2591193.png)
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. CFM-2 is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a protein that plays a crucial role in the central nervous system.
Mécanisme D'action
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide is a competitive antagonist of the α7 nAChR. When this compound binds to the receptor, it prevents the binding of acetylcholine, a neurotransmitter that normally activates the receptor. By blocking the α7 nAChR, this compound can modulate the activity of neurons and other cells that express this receptor. The exact mechanism by which this compound interacts with the α7 nAChR is still under investigation, but it is thought to involve the binding of this compound to a specific site on the receptor.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the system being studied. In neurons, this compound can reduce the activity of the α7 nAChR, leading to changes in synaptic transmission and plasticity. In immune cells, this compound can modulate the release of pro-inflammatory cytokines, suggesting a potential role in the treatment of inflammatory diseases. This compound has also been shown to have effects on behavior, with studies suggesting that α7 nAChR antagonism can improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has several advantages as a research tool. It is highly selective for the α7 nAChR, which allows researchers to specifically target this receptor without affecting other nAChR subtypes. This compound is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to using this compound in lab experiments. One major limitation is that this compound is a competitive antagonist, which means that it only blocks the α7 nAChR when acetylcholine is present. This can make it difficult to study the effects of α7 nAChR antagonism in systems where acetylcholine levels are low. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are still unknown.
Orientations Futures
There are several areas of future research that could be explored using N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide as a tool. One potential direction is the use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the role of the α7 nAChR in neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound could be used to study the effects of α7 nAChR antagonism on neuronal function and behavior in animal models of these diseases. Finally, this compound could be used in combination with other drugs to explore potential synergistic effects on the α7 nAChR. Overall, this compound has the potential to be a valuable research tool for studying the α7 nAChR and its role in various biological systems.
Méthodes De Synthèse
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 6-fluoronicotinic acid with 4-(cyanomethoxy)benzyl bromide in the presence of a base, followed by an amidation reaction with ammonia and the final deprotection of the cyano group with trifluoroacetic acid. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has been used extensively in scientific research as a tool to study the α7 nAChR. This receptor is involved in a wide range of physiological processes, including learning and memory, attention, and inflammation. By selectively blocking the α7 nAChR, this compound can help researchers understand the role of this receptor in various biological systems. This compound has been used in both in vitro and in vivo experiments to study the effects of α7 nAChR antagonism on neuronal function, inflammation, and behavior.
Propriétés
IUPAC Name |
N-[[4-(cyanomethoxy)phenyl]methyl]-6-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c16-14-6-3-12(10-18-14)15(20)19-9-11-1-4-13(5-2-11)21-8-7-17/h1-6,10H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKFQHZUUYOMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)F)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


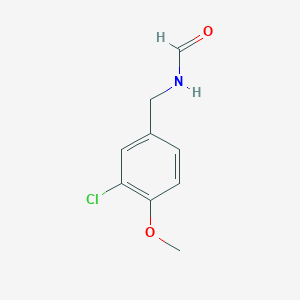
![1-[(5-Chlorothien-2-yl)sulfonyl]piperazine](/img/structure/B2591113.png)
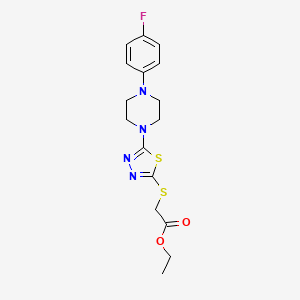
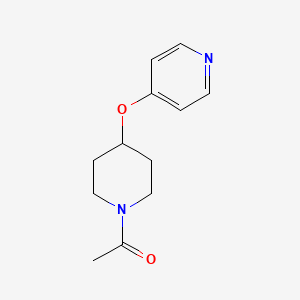
![2-(3-fluoro-4-methoxybenzyl)-8-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2591119.png)

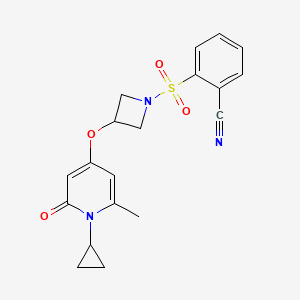
![2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide](/img/structure/B2591122.png)
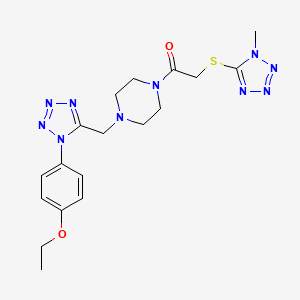

![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2591130.png)
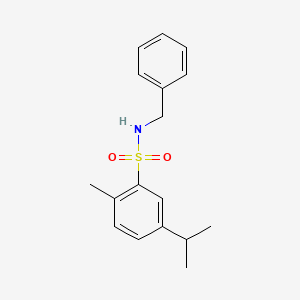
![N-(3-chloro-4-fluorophenyl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2591132.png)